Tramiprosate

Description

TRAMIPROSATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

GABA receptor agonist and a glycosaminoglycan mimetic; has nootropic acitivity; structure; a sulfonate analog of GABA

an amyloid protein deposition inhibito

Properties

IUPAC Name |

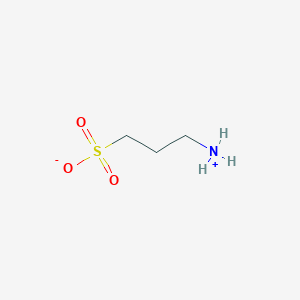

3-aminopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKZJIOFVMKAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190352 | |

| Record name | Tramiprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3687-18-1 | |

| Record name | 3-Aminopropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramiprosate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramiprosate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homotaurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tramiprosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tramiprosate's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tramiprosate (homotaurine) is a small, orally administered molecule investigated for the treatment of Alzheimer's disease (AD). Its primary mechanism of action centers on the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of AD. This compound binds to soluble Aβ monomers, stabilizing them and preventing their conformational transition into neurotoxic oligomers and fibrils. This action is particularly pronounced on the Aβ42 peptide. While clinical trials in broad AD populations did not meet primary endpoints, subgroup analyses have revealed potential efficacy in patients homozygous for the apolipoprotein E4 (APOE4) allele, who exhibit a higher Aβ burden. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

This compound's principal therapeutic hypothesis is its ability to interfere with the amyloid cascade. It is a glycosaminoglycan (GAG) mimetic that directly interacts with soluble Aβ peptides.[1]

Molecular Interaction with Aβ42:

In-depth molecular studies have elucidated a multi-ligand binding mechanism.[2][3] this compound does not conform to a traditional 1:1 binding ratio but rather "envelops" the Aβ42 monomer.[2][4][5] This interaction stabilizes the monomeric conformation and prevents the formation of oligomers and their subsequent elongation.[2][3]

Key binding sites on the Aβ42 peptide have been identified as the amino acid side chains of Lysine-16 (Lys16), Lysine-28 (Lys28), and Aspartic acid-23 (Asp23).[2][4][5][6][7] These residues are critical for the formation of salt bridges that initiate conformational changes and subsequent aggregation.[3] By binding to these sites, this compound disrupts these crucial interactions.[3]

dot

Caption: this compound binds to Aβ monomers, preventing aggregation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Model System | Treatment | Result | Reference(s) |

| Brain Amyloid Plaque Load | TgCRND8 mice | This compound | ~30% reduction | [8][9] |

| Soluble and Insoluble Aβ40/Aβ42 (Brain) | TgCRND8 mice | This compound | ~20-30% decrease | [8][9] |

| Plasma Aβ Levels | TgCRND8 mice | This compound | Up to 60% dose-dependent reduction | [8][9] |

| Aβ42-induced Cell Death | Neuronal cell cultures | This compound | Decreased | [8] |

Table 2: Clinical Pharmacodynamic and Efficacy Data

| Parameter | Study Population | Treatment | Result | Reference(s) |

| CSF Aβ42 Levels | Mild-to-moderate AD (Phase 2) | 150 mg BID this compound for 3 months | Up to 70% reduction from baseline | [10][11][12] |

| Hippocampal Volume Loss | Mild-to-moderate AD (Phase 3) | 100 mg and 150 mg BID this compound | Trend for less volume loss | [10] |

| Cognition (ADAS-cog) | Mild AD, APOE4/4 homozygotes (Phase 3 subgroup) | 150 mg BID this compound | 40% better than placebo; stabilization over 78 weeks | [6][10] |

Secondary Mechanisms of Action

While the primary focus has been on Aβ aggregation, other potential mechanisms of action for this compound have been proposed.

-

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties in patients with Mild Cognitive Impairment (MCI).[6][7]

-

GABA-A Receptor Agonism: A third proposed mechanism involves interaction with the GABA-A receptor.[6][7][12]

-

Interaction with Heparan Sulfate Proteoglycans (HSPGs): As a GAG mimetic, this compound may interfere with the binding of Aβ to HSPGs.[1] HSPGs are known to promote Aβ fibrillization and protect amyloid deposits from proteolytic degradation.[13]

dot

Caption: this compound's potential secondary mechanisms of action.

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of advanced molecular analytical techniques.

1. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

-

Objective: To characterize the interaction between this compound and Aβ42 monomers and to observe the effect on oligomer formation.

-

Methodology:

-

Aβ42 monomers are incubated with varying concentrations of this compound.

-

The mixture is introduced into an ion mobility spectrometer coupled with a mass spectrometer (e.g., Q-TOF MS with traveling wave ion mobility).

-

IMS separates ions based on their size and shape (collisional cross-section), while MS separates them based on their mass-to-charge ratio.

-

This allows for the detection of different conformational states of Aβ42 and the formation of this compound-Aβ42 complexes.

-

The effect of this compound on the formation of soluble Aβ42 oligomers (from dimers to decamers) is assessed by monitoring the ion signals corresponding to these species in the presence and absence of the compound.[3]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the specific amino acid residues of Aβ42 that interact with this compound.

-

Methodology:

-

¹⁵N-labeled Aβ42 is prepared and purified.

-

Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are performed on samples of ¹⁵N-Aβ42.

-

This compound is titrated into the Aβ42 sample at increasing molar ratios (e.g., 10:1, 100:1, 500:1, 1000:1, 3000:1, and 5000:1 this compound to Aβ42).[3]

-

Changes in the chemical shifts of the amide protons and nitrogens in the HSQC spectra are monitored.

-

Significant chemical shift perturbations indicate direct interaction between this compound and specific amino acid residues of Aβ42.[3]

-

3. Molecular Dynamics (MD) Simulations

-

Objective: To simulate the binding of this compound to Aβ42 at an atomic level and to understand the conformational changes induced by this binding.

-

Methodology:

-

A computational model of the Aβ42 peptide is generated.

-

This compound molecules are placed in the simulation box with the Aβ42 peptide.

-

MD simulations are run for an extended period (nanoseconds to microseconds) to observe the dynamic interactions between this compound and Aβ42.

-

The simulations provide insights into the binding modes, the stability of the this compound-Aβ42 complex, and the effect of this compound on the conformational landscape of Aβ42.[2]

-

dot

Caption: Workflow of key experiments to study this compound's mechanism.

Conclusion

This compound's mechanism of action in Alzheimer's disease is primarily centered on its ability to bind to soluble Aβ42 monomers, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This has been substantiated by a range of advanced molecular analytical techniques. While its clinical efficacy appears to be most pronounced in a genetically defined subpopulation of AD patients (APOE4/4 homozygotes), the understanding of its molecular interactions provides a solid foundation for the development of next-generation Aβ anti-aggregation agents. The prodrug of this compound, ALZ-801, has been developed to improve its pharmacokinetic profile and tolerability, building upon the mechanistic insights gained from this compound research.[10][14] Further investigation into its secondary mechanisms of action, such as its anti-inflammatory and GABAergic effects, may reveal additional therapeutic benefits.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzheon.com [alzheon.com]

- 5. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]

- 6. Frontiers | A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders [frontiersin.org]

- 7. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting soluble Abeta peptide with this compound for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Targeting Amyloid with this compound in Patients with Mild-to-Moderate Alzheimer Disease | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Heparan sulphate proteoglycans in Alzheimer's disease and amyloid-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzheon.com [alzheon.com]

Tramiprosate as an Amyloid-Beta Aggregation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tramiprosate (homotaurine) is a small, orally administered molecule that has been investigated as a disease-modifying therapy for Alzheimer's disease (AD). Its primary mechanism of action is the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of AD. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its efficacy. The information is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.

Mechanism of Action: Inhibition of Amyloid-Beta Aggregation

This compound is structurally similar to the naturally occurring amino acid taurine and has been shown to directly interact with soluble Aβ peptides, primarily Aβ42, to prevent their aggregation into neurotoxic oligomers and fibrils.

Binding to Aβ Monomers and Oligomers

Preclinical studies have demonstrated that this compound binds to soluble Aβ, thereby stabilizing the monomeric form of the peptide and preventing the conformational changes necessary for aggregation.[1][2] This interaction is thought to occur through a multi-ligand binding mechanism, where multiple this compound molecules "envelop" the Aβ42 monomer.[3] This enveloping mechanism is proposed to prevent the misfolding and self-assembly of Aβ into toxic oligomers.

Key Binding Sites

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics studies have identified key amino acid residues on Aβ42 that interact with this compound. These include Lys16, Lys28, and Asp23, which are crucial for the initial seed formation of Aβ aggregates and subsequent neurotoxicity. By binding to these residues, this compound disrupts the electrostatic interactions that drive Aβ aggregation.

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the amyloid cascade. By inhibiting the initial aggregation of Aβ, this compound is believed to mitigate the downstream pathological events, including synaptic dysfunction, neuronal loss, and cognitive decline that characterize Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in TgCRND8 Mouse Model

| Parameter | Dosage | Duration | Result | Reference |

| Brain Amyloid Plaque Load | 30 or 100 mg/kg/day (s.c.) | 8-9 weeks | ~30% reduction | [1][2] |

| Cerebral Soluble and Insoluble Aβ40 and Aβ42 | 30 or 100 mg/kg/day (s.c.) | 8-9 weeks | ~20-30% decrease | [1][2] |

| Plasma Aβ Levels | Not specified | Not specified | Dose-dependent reduction up to 60% | [2] |

Table 2: In Vitro Aβ42 Oligomer Formation Inhibition

| This compound:Aβ42 Molar Ratio | Observation | Reference |

| 100:1 | Partial reduction in detectable oligomers | [3] |

| 1000:1 | Complete abrogation of Aβ42 oligomer species | [3] |

Table 3: Clinical Trial Data (Mild-to-Moderate Alzheimer's Disease)

| Study Phase | Dosage | Primary Outcome Measure | Result | Reference |

| Phase 2 | 100 mg BID & 150 mg BID | CSF Aβ42 levels | Dose-dependent reduction | [4] |

| Phase 3 (Alphase Study) | 100 mg BID & 150 mg BID | ADAS-cog, CDR-SB | No significant difference overall | [5] |

| Phase 3 (Sub-analysis in APOE4/4 carriers with mild AD) | 150 mg BID | ADAS-cog | Statistically significant benefit (p≤0.01 at weeks 52, 65, 78) | [6] |

| Phase 3 (Sub-analysis in APOE4/4 carriers with mild AD) | 150 mg BID | CDR-SB | Statistically significant benefit (p<0.05 at weeks 52, 65, 78) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro Aβ Aggregation Assays

Thioflavin T (ThT) Fluorescence Assay (General Protocol)

This assay is commonly used to monitor the formation of amyloid fibrils.

-

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Reagents:

-

Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound)

-

-

Procedure:

-

Prepare a working solution of Aβ peptide in PBS.

-

In a 96-well black assay plate, add the Aβ solution, the test compound at various concentrations, and the ThT working solution (final concentration typically 25 µM).

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

-

An increase in fluorescence over time indicates fibril formation, and inhibition is observed as a reduction in the fluorescence signal compared to the control without the inhibitor.

-

Note: The specific concentrations of Aβ and this compound, as well as incubation times, may vary depending on the experimental setup. It is crucial to perform control experiments to account for any intrinsic fluorescence of the test compound.

In Vivo Alzheimer's Disease Mouse Model Studies

TgCRND8 Mouse Model Protocol (General)

-

Animal Model: TgCRND8 mice, which overexpress a mutant form of the human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits.

-

Drug Administration:

-

This compound is typically dissolved in sterile water for injection.

-

Administration is often performed via subcutaneous (s.c.) injection or oral gavage. Dosages in published studies include 30 and 100 mg/kg/day.[1]

-

-

Treatment Duration: Chronic treatment is necessary to observe effects on amyloid pathology, typically ranging from 8 to 9 weeks.[1]

-

Tissue Collection and Processing:

-

At the end of the treatment period, mice are euthanized, and brains are harvested.

-

One hemisphere may be fixed for immunohistochemical analysis of amyloid plaques, while the other is snap-frozen for biochemical analysis.

-

-

Aβ Quantification (ELISA):

-

Brain tissue is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions.

-

Aβ levels (Aβ40 and Aβ42) in the brain homogenates and plasma are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Biophysical Characterization of this compound-Aβ Interaction

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

-

Principle: IMS-MS separates ions based on their size, shape, and charge, allowing for the characterization of protein-ligand complexes and the study of conformational changes.

-

Sample Preparation:

-

Recombinant human Aβ42 peptide is reconstituted in LC/MS grade water.

-

This compound is dissolved in LC/MS grade water.

-

Aβ42 is incubated with varying molar excesses of this compound (e.g., 100-fold, 1000-fold) at room temperature.

-

-

Analysis:

-

Samples are directly infused into the mass spectrometer.

-

The instrument is operated in sensitivity mode to detect less abundant oligomeric species.

-

The resulting data provides information on the stoichiometry of this compound binding to Aβ42 and the effect on oligomer formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution, enabling the identification of binding sites in protein-ligand interactions.

-

Sample Preparation:

-

Uniformly 15N-labeled Aβ42 peptide is used.

-

Samples are prepared in a phosphate buffer (pH 7.4) at 37°C.

-

The concentration of Aβ42 is kept low (e.g., 75 µM) to minimize initial aggregation.

-

-

Titration Experiment:

-

2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired for Aβ42 alone.

-

This compound is titrated into the Aβ42 sample at increasing molar ratios (e.g., 10:1, 100:1, 500:1, 1000:1).

-

Changes in the chemical shifts of the Aβ42 backbone amide signals upon addition of this compound indicate the residues involved in the interaction.

-

Concluding Remarks

This compound represents a pioneering effort in targeting the early stages of amyloid-beta aggregation for the treatment of Alzheimer's disease. While large-scale clinical trials in a broad population did not meet their primary endpoints, subgroup analyses, particularly in APOE4/4 homozygotes with mild AD, have shown promising results, suggesting a potential for a personalized medicine approach.[6] The prodrug of this compound, ALZ-801, has been developed to improve its pharmacokinetic profile and tolerability.[1] The detailed understanding of its mechanism of action and the wealth of preclinical and clinical data provide a solid foundation for further research and development in the field of anti-amyloid therapies. This technical guide serves as a comprehensive resource for scientists and clinicians working towards effective treatments for Alzheimer's disease.

References

- 1. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting soluble Abeta peptide with this compound for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CLINICAL BENEFITS OF this compound IN ALZHEIMER’S DISEASE ARE ASSOCIATED WITH HIGHER NUMBER OF APOE4 ALLELES: THE “APOE4 GENE-DOSE EFFECT” • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 5. Efficacy and safety of this compound in Alzheimer’s disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Effects of Oral this compound in APOE4/4 Homozygous Patients with Mild Alzheimer’s Disease Suggest Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

Tramiprosate's Role in Preventing Amyloid Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramiprosate (homotaurine) is a small, orally administered molecule that has been investigated for its potential as a disease-modifying therapy for Alzheimer's disease (AD).[1][2] Structurally similar to the neurotransmitter GABA, this compound's primary mechanism of action in the context of AD is the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of the disease.[1][3] By interacting with soluble Aβ peptides, this compound aims to prevent the formation of neurotoxic oligomers and subsequent amyloid plaques in the brain.[1][2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular interactions.

Mechanism of Action: Inhibition of Aβ Aggregation

This compound's primary therapeutic action is to bind to soluble amyloid-beta (Aβ) peptides, particularly the more aggregation-prone Aβ42, thereby preventing their assembly into toxic oligomers and fibrils.[1][2] This interaction occurs at the early stages of the amyloid cascade. The proposed mechanism involves a multi-ligand binding approach where this compound molecules "envelop" the Aβ42 monomer, stabilizing its conformation and preventing the conformational changes necessary for aggregation.[1][5][6]

Key aspects of this compound's mechanism of action include:

-

Binding to Aβ Monomers: this compound directly interacts with soluble Aβ monomers.[1][2]

-

Stabilization of Aβ Monomers: This binding stabilizes the Aβ monomers, inhibiting the formation of oligomers and the elongation of existing fibrils.[1]

-

Specific Binding Sites: Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics have identified key amino acid residues on Aβ42 that interact with this compound, including Lys16, Lys28, and Asp23. These residues are crucial for the initial formation of Aβ aggregates and their associated neurotoxicity.[1][7]

Below is a diagram illustrating the proposed signaling pathway of this compound in preventing amyloid plaque formation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound in modulating amyloid-beta pathology.

Table 1: Preclinical Efficacy of this compound

| Parameter | Model | Treatment Details | Outcome | Reference |

| Inhibition of Aβ42 Oligomer Formation | In vitro | 100-fold molar excess of this compound to Aβ42 | Partial reduction in detectable oligomers | [1] |

| In vitro | 1000-fold molar excess of this compound to Aβ42 | Complete abrogation of the full range of Aβ42 oligomer species | [1] | |

| Reduction in Brain Amyloid Plaque Load | TgCRND8 mice | 30 or 100 mg/kg daily (s.c.) for 8–9 weeks | Significant reduction in amyloid plaque in the brain | [3] |

| Reduction in Cerebral Aβ Levels | TgCRND8 mice | 30 or 100 mg/kg daily (s.c.) for 8–9 weeks | Significant decrease in cerebral levels of soluble and insoluble Aβ40 and Aβ42 | [3] |

| Reduction in Plasma Aβ Levels | TgCRND8 mice | 30 or 100 mg/kg daily (s.c.) for 8–9 weeks | Dose-dependent reduction of plasma Aβ | [3] |

Table 2: Clinical Efficacy of this compound

| Parameter | Study Population | Treatment Details | Outcome | Reference |

| Change in Cerebrospinal Fluid (CSF) Aβ42 Levels | Mild-to-moderate AD patients (Phase 2 trial) | This compound 150 mg BID for 3 months | Dose-dependent reduction in CSF Aβ42 levels | [8] |

| Change in CSF Aβ42 Levels | APOE4 Carriers with Early AD (Phase 2 trial of ALZ-801, a prodrug of this compound) | ALZ-801 265 mg BID for 104 weeks | Arrested the progressive decline in CSF Aβ42 levels | [4] |

| Change in Hippocampal Volume | Mild-to-moderate AD patients (The Alphase Study) | This compound 100 mg or 150 mg BID for 78 weeks | Trend toward less hippocampal volume loss with 100 mg and 150 mg doses | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Objective: To characterize the stoichiometry and conformational changes of the Aβ42-tramiprosate complex.

Protocol:

-

Sample Preparation: Recombinant human Aβ42 peptide is reconstituted in LC/MS grade water. This compound is also dissolved in LC/MS grade water to create stock solutions for achieving 10-fold, 100-fold, and 1000-fold molar excess relative to Aβ42.

-

Incubation: Aβ42 is incubated with varying molar excesses of this compound.

-

Direct Infusion: The samples are directly infused into a mass spectrometer equipped with an ion mobility cell (e.g., Waters Synapt G2-S).

-

Data Acquisition: Data is acquired in positive polarity sensitivity mode over a mass range of 500–4000 m/z. The ion mobility cell separates ions based on their size, shape, and charge.

-

Analysis: The arrival time distribution of the ions is analyzed to determine the stoichiometry of the this compound-Aβ42 complex and to observe conformational shifts in the Aβ42 monomer upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the specific amino acid residues of Aβ42 that interact with this compound.

Protocol:

-

Sample Preparation: Uniformly 15N-labeled Aβ42 is expressed and purified. The peptide is dissolved in an appropriate buffer for NMR analysis.

-

Titration: A stock solution of this compound is titrated into the Aβ42 sample at increasing concentrations.

-

Data Acquisition: 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra are recorded at each titration point. This experiment provides a signal for each amino acid residue in the peptide.

-

Analysis: Chemical shift perturbations (changes in the position of signals in the spectrum) are monitored. Residues that experience significant chemical shift changes upon the addition of this compound are identified as interaction sites.

References

- 1. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral ALZ-801/Valilthis compound in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. alzheon.com [alzheon.com]

- 7. alzheon.com [alzheon.com]

- 8. This compound in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]

Tramiprosate and its Effects on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramiprosate, also known as homotaurine, is a small, orally administered aminosulfonate compound. It was initially developed as a potential disease-modifying therapy for Alzheimer's disease (AD) based on its ability to bind to soluble amyloid-beta (Aβ) peptides, thereby inhibiting the formation of neurotoxic oligomers and fibrillar plaques[1][2][3]. While its primary mechanism of action was thought to be the modulation of Aβ aggregation, a growing body of evidence has illuminated a third significant mechanism: its interaction with the γ-aminobutyric acid type A (GABA-A) receptors in the brain[1]. Structurally similar to the principal inhibitory neurotransmitter GABA, this compound has been identified as a functional agonist at these receptors, suggesting a broader and more complex pharmacological profile than previously understood[1][4]. This guide provides an in-depth technical overview of this compound's effects on GABA-A receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

The GABA-A Receptor: A Primer

This compound as a Potent GABA-A Receptor Agonist

Recent studies have established that this compound (homotaurine) acts as a potent GABA mimetic, directly activating GABA-A receptors. Its structural similarity to GABA allows it to bind to and activate these receptors, evoking inhibitory currents[4][9]. This GABAergic activity is considered a key component of its neuroprotective effects, which may complement its anti-amyloid properties. For instance, in rat primary neurons, this compound was shown to bind with high affinity to GABA-A receptors, and its neuroprotective effects against Aβ-induced toxicity were significantly diminished by GABA-A receptor antagonists[1][10].

Data Presentation: Potency and Binding Affinity

The potency of this compound as a GABA-A receptor agonist has been quantified through electrophysiological and radioligand binding assays. The following tables summarize the key comparative data for this compound (homotaurine), GABA, and the related compound taurine.

Table 1: Agonist Potency at Native GABA-A Receptors in Murine Cerebellar Granule Cells

| Compound | EC₅₀ (μM) | Description | Source |

| This compound (Homotaurine) | 0.4 | Half-maximal effective concentration to evoke GABA-A receptor-mediated currents. | [4][9][11][12] |

| GABA | 3.7 | Endogenous agonist, for comparison. | [4][9][11][12] |

| Taurine | 116 | Another structural analog, for comparison. | [4][9][11][12] |

Data obtained from whole-cell patch-clamp recordings.

Table 2: Binding Affinity to Native GABA-A Receptors in Mouse Brain Homogenates

| Compound | IC₅₀ (μM) | Description | Source |

| This compound (Homotaurine) | 0.16 | Half-maximal inhibitory concentration to displace the high-affinity ligand [³H]muscimol. | [4][9][11][12] |

| Taurine | 125 | For comparison. | [4][9][11][12] |

Data obtained from radioligand displacement assays.

These data demonstrate that this compound (homotaurine) is a significantly more potent agonist at native GABA-A receptors than both the endogenous ligand GABA and the related amino acid taurine[4][9][11]. Its high affinity is further confirmed by its ability to displace [³H]muscimol at nanomolar concentrations.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language script.

Caption: GABA-A receptor signaling pathway activation.

Caption: this compound's proposed dual mechanism of action.

Experimental Protocols

The quantitative data presented above were derived from specific and rigorous experimental methodologies. Below are detailed summaries of these key protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the functional effects of this compound on GABA-A receptor-mediated currents in neurons.

-

Tissue Preparation: Brains were removed from C57BL/6 mice. The cerebellum was isolated and used to prepare acute slices for electrophysiology[4].

-

Cell Identification: Cerebellar granule cells (CGCs) were identified for recording. These neurons are abundant and express highly GABA-sensitive extrasynaptic GABA-A receptors[4].

-

Recording Configuration: Whole-cell patch-clamp recordings were performed. Neurons were voltage-clamped at -70 mV to measure ionic currents[12].

-

Pharmacological Isolation: To isolate GABA-A receptor currents, the glutamate receptor blocker DNQX (10 μM) and the voltage-gated sodium channel blocker tetrodotoxin (TTX, 0.3 μM) were included in the bath solution[12].

-

Drug Application: Cumulative concentration-response curves were generated by applying increasing concentrations of GABA, taurine, or homotaurine (this compound) to the bath.

-

Data Analysis: The evoked tonic currents were measured. The half-maximal effective concentration (EC₅₀) and maximal current response (Imax) were calculated by fitting the concentration-response data to a sigmoid function. The specificity of the response was confirmed by applying the GABA-A receptor-specific antagonist Gabazine (SR95531) at the end of the experiment to block the evoked current[4].

Caption: Workflow for whole-cell patch-clamp experiments.

Radioligand Binding Assay

This method was employed to determine the binding affinity of this compound to the GABA-A receptor complex.

-

Tissue Preparation: Whole brains from mice were homogenized in a buffer solution to create a brain homogenate containing native GABA-A receptors[4].

-

Assay Conditions: The assay was performed in tubes containing the brain homogenate, a fixed concentration of the high-affinity GABA-A receptor ligand [³H]muscimol (5 nM), and varying concentrations of the competing ligand (this compound or taurine)[12].

-

Incubation: The mixture was incubated to allow the ligands to reach binding equilibrium with the receptors.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters. The filters trap the brain membranes (and thus the bound radioligand) while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of bound [³H]muscimol, was measured using liquid scintillation counting.

-

Data Analysis: The data were used to generate a displacement curve. The concentration of this compound that inhibited 50% of the specific binding of [³H]muscimol (IC₅₀) was calculated, providing a measure of its binding affinity[9].

Caption: Workflow for [³H]muscimol radioligand binding assay.

Conclusion

This compound's interaction with GABA-A receptors represents a significant facet of its pharmacological profile, positioning it as a potent GABAergic modulator in addition to its established role as an Aβ anti-aggregation agent. The high potency and affinity for GABA-A receptors, as demonstrated by electrophysiological and binding studies, suggest that this mechanism may contribute significantly to its observed clinical and preclinical effects. For researchers and drug developers, this dual mechanism of action opens new avenues for investigation, particularly in understanding how combined anti-amyloid and GABAergic strategies could offer synergistic benefits in the treatment of Alzheimer's disease and other neurological disorders characterized by both amyloid pathology and neuronal hyperexcitability. Future work should aim to elucidate the specific GABA-A receptor subunit combinations that this compound preferentially targets, further refining our understanding of its therapeutic potential.

References

- 1. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting soluble Abeta peptide with this compound for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]

- 10. Frontiers | A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders [frontiersin.org]

- 11. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Understanding the pharmacokinetics of Tramiprosate and its prodrugs

An In-depth Guide to the Pharmacokinetics of Tramiprosate and its Prodrug, Valilthis compound (ALZ-801)

Introduction

This compound (homotaurine) is a small, orally administered aminosulfonate compound developed as a potential disease-modifying therapy for Alzheimer's disease (AD).[1] Its mechanism of action centers on inhibiting the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers, a key pathological hallmark of AD.[1][2][3][4][5] Despite showing promise, particularly in patients homozygous for the apolipoprotein E4 (APOE4) allele, clinical development of this compound was hampered by significant pharmacokinetic challenges, including high inter-subject variability and gastrointestinal side effects like nausea and vomiting.[2][6][7][8]

To overcome these limitations, valilthis compound (ALZ-801) was developed. ALZ-801 is a valine-conjugated prodrug of this compound designed to improve its pharmacokinetic profile and gastrointestinal tolerability.[2][6][7][9] Following oral administration, ALZ-801 is rapidly absorbed and converted to its active agent, this compound.[10][11][12][13] This guide provides a detailed technical overview of the pharmacokinetics of both this compound and ALZ-801, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Pharmacokinetics of this compound

This compound's development was hindered by its suboptimal pharmacokinetic properties when administered directly.

-

Absorption and Distribution : Oral this compound suffered from inconsistent absorption, leading to high inter-individual variability in plasma concentrations.[2][7] This variability made it difficult to establish a consistent therapeutic exposure across patients.

-

Metabolism and Excretion : this compound is metabolized into a single major metabolite, 3-sulfopropanoic acid (3-SPA), which is also pharmacologically active against Aβ oligomer formation.[10][11][13][14] Both this compound and 3-SPA are primarily eliminated through renal clearance.[10][11]

-

Key Limitations : The primary drawbacks of the original this compound formulation were high pharmacokinetic variability and a notable incidence of nausea and vomiting, likely due to local gastrointestinal irritation.[2][6][7][8]

Table 1: Pharmacokinetic Parameters of Oral this compound in Subjects with Cerebral Amyloid Angiopathy

| Dose (twice daily) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | T1/2 (h) |

| 50 mg | 340 ± 190 | 1700 ± 1000 | 2.9 ± 1.6 | 5.3 ± 4.3 |

| 100 mg | 700 ± 300 | 3600 ± 1600 | 3.0 ± 1.2 | 5.1 ± 1.7 |

| 150 mg | 900 ± 500 | 4800 ± 2900 | 3.1 ± 1.2 | 5.0 ± 1.5 |

| Data presented as mean ± SD. Source: Phase 2 study in subjects with possible or probable CAA.[15][16][17] |

Pharmacokinetics of ALZ-801 (Valilthis compound)

ALZ-801 was engineered to function as a stable, efficiently absorbed prodrug that is rapidly converted to this compound, thereby providing consistent systemic exposure to the active agent.

-

Absorption and Conversion : After oral administration, ALZ-801 is rapidly absorbed from the gastrointestinal tract.[7] It undergoes swift and complete cleavage of its valine moiety, likely by hepatic or plasma amidases, releasing this compound into the plasma.[7][18] This conversion results in dose-dependent and predictable plasma concentrations of this compound with substantially reduced inter-subject variability compared to direct this compound administration.[2][7] The estimated oral bioavailability of the ALZ-801 tablet is 52%.[18]

-

Distribution : Both this compound and its metabolite 3-SPA, derived from ALZ-801, readily penetrate the blood-brain barrier to engage their therapeutic target.[10][13] Brain penetration of ALZ-801 is projected to be 30% higher than that of this compound (homotaurine).[18]

-

Metabolism and Excretion : Once converted to this compound, the metabolic pathway is identical. This compound is metabolized to 3-SPA, an endogenous molecule also found in the human brain.[14][18] Both active moieties, this compound and 3-SPA, are eliminated primarily via renal excretion.[10][11] Plasma exposures of this compound and 3-SPA are inversely correlated with the estimated glomerular filtration rate (eGFR), confirming the renal clearance pathway.[10][11]

-

Improved Profile : ALZ-801 demonstrates excellent dose-proportionality without accumulation over 14 days of administration.[2][7] A 265 mg twice-daily dose of ALZ-801 achieves a steady-state this compound exposure (AUC) equivalent to the 150 mg twice-daily dose of oral this compound used in previous Phase 3 trials, but with greater consistency.[2][7] Furthermore, administration with food significantly reduces gastrointestinal symptoms without affecting plasma this compound exposure.[2]

Table 2: Steady-State Pharmacokinetic Parameters of Oral ALZ-801 (265 mg BID) in Early AD Patients

| Analyte | Cmax (ng/mL) | Cmin (ng/mL) | Tmax (h) | T1/2 (h) |

| ALZ-801 | 37.1 | N/A | 0.8 | 0.7 - 0.81 |

| This compound | 1213 | 148 | 2.2 | 13 - 19 |

| 3-SPA (Metabolite) | 165 | N/A | 4.1 | N/A |

| Data are mean values from a Phase 2 study in APOE4 carriers with early AD. T1/2 for this compound is from a separate 24-hour study. N/A: Not Available/Not Applicable.[13][18] |

Experimental Protocols

The pharmacokinetic data for this compound and ALZ-801 have been established through a series of clinical trials with defined methodologies.

-

Phase 1 Bridging Program for ALZ-801 : These randomized, placebo-controlled studies were conducted in healthy adult and elderly volunteers to evaluate safety, tolerability, and pharmacokinetics.[2][6]

-

Study Designs : The program included single ascending dose (SAD), 14-day multiple ascending dose (MAD), and single-dose food-effect studies.[2][6][7]

-

Formulations : Both loose-filled capsules and immediate-release tablets were tested under fasted and fed conditions.[2][6][7]

-

Sample Collection and Analysis : Plasma and urine samples were collected at various time points. Drug and metabolite concentrations were determined using validated liquid chromatography-mass spectrometry (LC-MS) methods.[2][6][7]

-

Pharmacokinetic Analysis : Non-compartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.[2][6]

-

-

Phase 2 Study in Early AD Patients : An open-label, single-arm study was conducted to evaluate the long-term effects of ALZ-801 (265 mg BID) in APOE4 carriers with early Alzheimer's disease.[10][11][19]

-

Study Population : 84 subjects with early AD (31 APOE4/4 homozygotes and 53 APOE3/4 heterozygotes) with positive CSF biomarkers for amyloid and tau pathology were enrolled.[10][11]

-

Pharmacokinetic Sub-study : A subset of 24 subjects participated in an 8-hour steady-state PK analysis at week 65. Sparse PK samples were also collected from the broader study population.[10][11]

-

Biofluid Analysis : Plasma and cerebrospinal fluid (CSF) were collected to measure levels of ALZ-801, this compound, and 3-SPA, as well as AD biomarkers.[10][11]

-

Visualizations: Pathways and Workflows

Metabolic Conversion Pathway

The following diagram illustrates the conversion of the prodrug ALZ-801 into its active moieties.

Caption: Metabolic pathway of ALZ-801 to its active forms.

Mechanism of Aβ Oligomer Inhibition

This compound and 3-SPA act by binding to soluble Aβ monomers, preventing their aggregation into toxic oligomers. This is described as a unique "enveloping mechanism."[4][5][9][20]

Caption: Mechanism of action: Inhibition of Aβ oligomer formation.

Pharmacokinetic Study Workflow

The diagram below outlines the typical workflow for a clinical pharmacokinetic study of ALZ-801.

Caption: General workflow for a clinical pharmacokinetic study.

References

- 1. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of this compound in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data | Semantic Scholar [semanticscholar.org]

- 4. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of this compound in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzheon.com [alzheon.com]

- 6. ichgcp.net [ichgcp.net]

- 7. Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of this compound in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacokinetics of Oral ALZ-801/Valilthis compound in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzheon.com [alzheon.com]

- 13. Clinical Pharmacokinetics of Oral ALZ-801/Valilthis compound in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzheon.com [alzheon.com]

- 15. magistralbr.caldic.com [magistralbr.caldic.com]

- 16. researchgate.net [researchgate.net]

- 17. A phase 2 study of this compound for cerebral amyloid angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alzdiscovery.org [alzdiscovery.org]

- 19. researchgate.net [researchgate.net]

- 20. bioengineer.org [bioengineer.org]

Methodological & Application

Application Notes and Protocols for Tramiprosate in In-Vitro Amyloid Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramiprosate (3-amino-1-propanesulfonic acid) is a small, orally administered molecule that has been investigated for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] In-vitro assays are crucial for elucidating the mechanism of action of such compounds and for quantifying their inhibitory effects on Aβ aggregation. These application notes provide detailed protocols for utilizing this compound in common in-vitro amyloid aggregation assays.

This compound has been shown to bind to soluble Aβ peptides, specifically Aβ40 and Aβ42, thereby preventing the conformational changes that lead to the formation of neurotoxic oligomers and fibrils.[1][2] Studies have revealed that this compound interacts with key amino acid residues of Aβ42, namely Lys16, Lys28, and Asp23, which are critical for the initiation of aggregation and neuronal toxicity.[2][3] By stabilizing the monomeric form of Aβ42, this compound effectively inhibits the formation of oligomers and the elongation of amyloid fibrils.[2][4]

Mechanism of Action of this compound

This compound employs a unique "enveloping mechanism" to inhibit Aβ42 aggregation. Unlike traditional 1:1 binding, multiple molecules of this compound interact with a single Aβ42 monomer.[2][4] This multi-ligand interaction stabilizes the monomer and prevents the misfolding necessary for the formation of toxic oligomers.[2][5] This action occurs at the very beginning of the amyloid cascade, targeting the initiation stage of protein misfolding.[5]

Caption: this compound's inhibitory action on Aβ42 aggregation.

Quantitative Data Summary

The inhibitory effect of this compound on Aβ42 aggregation is concentration-dependent. The following table summarizes the quantitative findings from in-vitro studies.

| Parameter | Value | Assay Method | Reference |

| Inhibition of Aβ42 Oligomer Formation | |||

| 100-fold molar excess of this compound to Aβ42 | Partial reduction in detectable oligomers | IMS-MS | [2] |

| 1000-fold molar excess of this compound to Aβ42 | Complete abrogation of all Aβ42 oligomer species | IMS-MS | [2] |

| Reduction in Brain Amyloid Plaque Load (in vivo) | ~30% | Immunohistochemistry | [1][6] |

| Reduction in Cerebral Soluble and Insoluble Aβ40 and Aβ42 (in vivo) | ~20-30% | ELISA | [1][6] |

Note: A specific IC50 value for this compound in in-vitro Aβ42 aggregation assays is not consistently reported in the reviewed literature.

Experimental Protocols

Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Recombinant human Aβ42 peptide

-

This compound

-

Thioflavin T (ThT)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Protocol:

-

Aβ42 Preparation:

-

Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.

-

Store the dried peptide films at -80°C until use.

-

To prepare the working stock, dissolve a peptide film in DMSO to a concentration of 5 mM.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in sterile, deionized water. The concentration should be high enough to achieve the desired final concentrations in the assay.

-

-

ThT Working Solution:

-

Prepare a 5 µM ThT solution in 50 mM glycine-NaOH buffer (pH 8.5).[7]

-

-

Aggregation Assay Setup:

-

In a 96-well black plate, set up the following reactions in triplicate:

-

Control (Aβ42 only): Aβ42 stock solution diluted in PBS to a final concentration of 10 µM.

-

This compound Inhibition: Aβ42 stock solution diluted in PBS to a final concentration of 10 µM, with varying final concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM, representing 1-fold, 10-fold, and 100-fold molar excess).

-

Blank (Buffer only): PBS buffer.

-

This compound Control: The highest concentration of this compound used in the inhibition wells, in PBS, to check for any intrinsic fluorescence.

-

-

Add the ThT working solution to each well.

-

-

Kinetic Measurement:

-

Place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. The plate should be shaken for a brief period before each reading.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the inhibitory effect of this compound.

-

Caption: Workflow for the Thioflavin T aggregation assay.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and to qualitatively assess the effect of this compound on fibril formation.

Materials:

-

Aβ42 aggregation reaction samples (with and without this compound) from the ThT assay.

-

Formvar-coated copper grids (200-400 mesh).

-

Uranyl acetate (2% w/v in water) for negative staining.

-

Transmission Electron Microscope.

Protocol:

-

Sample Preparation:

-

At the end of the aggregation assay, take a 5-10 µL aliquot from each reaction well.

-

-

Grid Preparation:

-

Place a drop of the sample onto a Formvar-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Wash the grid by briefly touching it to a drop of deionized water.

-

-

Negative Staining:

-

Place the grid onto a drop of 2% uranyl acetate for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grids using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x).

-

Capture images of the Aβ aggregates. In the control samples, long, unbranched fibrils are expected. In the presence of effective concentrations of this compound, a reduction in fibril density and length, or the presence of only amorphous aggregates or monomers, would be observed.

-

Western Blot Analysis of Aβ Oligomers

Western blotting can be used to detect the presence of different Aβ oligomeric species and to assess the effect of this compound on their formation.

Materials:

-

Aβ42 aggregation reaction samples.

-

Tris-Tricine gels (10-20% or 4-12% gradient).

-

Nitrocellulose or PVDF membrane (0.2 µm pore size).

-

Primary antibody against Aβ (e.g., 6E10 or 4G8).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Gel electrophoresis and blotting equipment.

Protocol:

-

Sample Preparation:

-

Take aliquots from the aggregation reactions at different time points.

-

Mix the samples with non-reducing Laemmli sample buffer. Do not boil the samples, as this can alter the aggregation state.

-

-

Gel Electrophoresis:

-

Load the samples onto a Tris-Tricine gel and run the electrophoresis according to the manufacturer's instructions. These gels provide better resolution of small peptides like Aβ.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For small peptides, a shorter transfer time (e.g., 30-60 minutes) at a constant voltage is recommended to prevent over-transfer.[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Aβ antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The presence and intensity of bands corresponding to monomers, dimers, trimers, and higher-order oligomers can be compared between the control and this compound-treated samples.

-

Caption: Logical workflow of the described experimental assays.

References

- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of amyloid toxicity based on β-sheet packing of Aβ40 and Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Tramiprosate Administration in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Tramiprosate (also known as homotaurine) in preclinical animal models of Alzheimer's disease (AD). The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to assist in the design and execution of experiments to assess the therapeutic potential of this compound and its derivatives.

Introduction to this compound

This compound is a small, orally administered aminosulfonate compound that has been investigated as a disease-modifying therapy for Alzheimer's disease.[1][2] Its primary mechanism of action involves binding to soluble amyloid-beta (Aβ) peptides, specifically to Lys16, Lys28, and Asp23 of Aβ42.[1][3] This interaction stabilizes the Aβ monomers, thereby inhibiting the formation of neurotoxic oligomers and the subsequent aggregation into amyloid plaques, a key pathological hallmark of AD.[1][2][3][4] Preclinical studies in transgenic mouse models of AD have demonstrated that this compound can reduce Aβ plaque burden, decrease the levels of soluble and insoluble Aβ in the brain, and lower plasma Aβ levels in a dose-dependent manner.[1][2][5][6]

Animal Models

The most commonly used animal models for studying this compound's efficacy are transgenic mice that overexpress human genes associated with familial Alzheimer's disease, leading to the development of amyloid plaques. A frequently cited model in this compound research is the TgCRND8 mouse . This model expresses a mutant form of human amyloid precursor protein (APP) and develops amyloid plaques and cognitive deficits.[7]

Administration of this compound

This compound can be administered to animal models through various routes, with oral administration being the most common for mimicking clinical application.

Oral Administration

a) Oral Gavage: This method ensures precise dosing of the compound.

-

Preparation of Dosing Solution:

-

This compound is water-soluble. Prepare the dosing solution by dissolving this compound powder in sterile water or a suitable vehicle like phosphate-buffered saline (PBS).

-

The concentration of the solution should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the animals, ensuring a consistent and manageable dosing volume (typically 5-10 ml/kg for mice).

-

-

Dosing Procedure:

b) Administration in Drinking Water: This method is less stressful for the animals as it avoids repeated handling and restraint.

-

Preparation:

-

Calculate the total daily dose required for the animals in a single cage.

-

Dissolve the calculated amount of this compound in the daily volume of drinking water consumed by the animals in that cage.

-

Fresh medicated water should be provided daily.

-

-

Considerations:

-

Monitor water consumption to ensure adequate drug intake.

-

This method may lead to less precise dosing compared to oral gavage due to variability in individual water consumption.

-

Subcutaneous Injection

While oral administration is more common, subcutaneous injection has also been used in preclinical studies.

-

Preparation of Dosing Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile water or PBS).

-

Dosing Procedure:

Experimental Protocols

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which are impaired in AD.[3][6]

-

Apparatus: A circular pool (150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.[3]

-

Procedure:

-

Acquisition Phase (5-7 days):

-

Mice are trained in four trials per day.

-

For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform.

-

If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the swim path are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

-

Data Analysis:

-

Escape Latency: A decrease in escape latency across acquisition days indicates learning.

-

Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant during the probe trial indicates memory retention.

-

Biochemical Analysis: Aβ Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue and plasma.[1]

-

Brain Tissue Preparation:

-

Homogenize brain tissue in a buffer containing a protein-denaturing agent, such as 5 M guanidine hydrochloride (GuHCl), to solubilize aggregated Aβ.[1]

-

Centrifuge the homogenate and collect the supernatant.

-

The supernatant can be further processed to separate soluble and insoluble fractions.

-

-

ELISA Procedure:

-

Use commercially available Aβ40 and Aβ42 ELISA kits.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add brain homogenate samples and standards to the wells.

-

Incubate to allow the capture antibody to bind to Aβ.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the Aβ concentration based on the standard curve.

-

Histological Analysis: Amyloid Plaque Load

Immunohistochemistry (IHC) is used to visualize and quantify Aβ plaques in brain sections.

-

Tissue Preparation:

-

Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Harvest the brains and post-fix in 4% PFA.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains using a cryostat or microtome.

-

-

Immunohistochemistry Protocol:

-

Mount brain sections on slides.

-

Perform antigen retrieval, often using formic acid, to expose the Aβ epitopes within the plaques.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

-

Incubate with a secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.

-

Counterstain with a nuclear stain like DAPI if using fluorescence.

-

Mount coverslips and visualize under a microscope.

-

-

Quantification:

-

Capture images of stained brain sections.

-

Use image analysis software to calculate the percentage of the cortical or hippocampal area occupied by Aβ plaques.

-

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effect of this compound on Cognitive Performance in TgCRND8 Mice (Morris Water Maze)

| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |

| Vehicle Control | Mean ± SEM | Mean ± SEM |

| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM |

| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Brain Aβ Levels in TgCRND8 Mice (ELISA)

| Treatment Group | Soluble Aβ40 (pg/mg tissue) | Insoluble Aβ40 (pg/mg tissue) | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on Amyloid Plaque Load in TgCRND8 Mice (Immunohistochemistry)

| Treatment Group | Plaque Burden (%) - Cortex | Plaque Burden (%) - Hippocampus |

| Vehicle Control | Mean ± SEM | Mean ± SEM |

| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM |

| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM |

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

References

- 1. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on this compound (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Tramiprosate's Efficacy in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramiprosate (homotaurine) is a small, orally administered molecule investigated for its potential therapeutic effects in Alzheimer's disease. Its primary mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.[1][2] this compound binds to soluble Aβ monomers, particularly the Aβ42 species, stabilizing them and preventing their assembly into neurotoxic oligomers and fibrils.[3][4][5] This document provides detailed protocols for a panel of in vitro cell-based assays to evaluate the efficacy of this compound in inhibiting Aβ aggregation and protecting against its cytotoxic effects. Additionally, given that some studies suggest a potential interaction with tau protein, methods to assess changes in tau pathology are also included.[2][6]

Key Concepts and Applications

The following assays are fundamental for characterizing the bioactivity of this compound in a cell culture setting:

-

Direct Assessment of Aβ Aggregation: The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[7][8]

-

Quantification of Aβ Levels: Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to specifically measure the concentrations of Aβ40 and Aβ42 in cell culture supernatants, providing insights into how this compound affects the production and clearance of these peptides.[9][10]

-

Analysis of Aβ-related Proteins: Western blotting allows for the qualitative and semi-quantitative analysis of amyloid precursor protein (APP) and its fragments, offering a deeper understanding of the amyloidogenic processing pathway.[11][12]

-

Evaluation of Neuroprotection: Cell viability assays, such as the MTT assay, are crucial for determining the ability of this compound to protect neuronal cells from Aβ-induced toxicity.[13][14]

-

Assessment of Tau Pathology: Immunocytochemistry and Western blotting can be utilized to examine the levels and aggregation state of tau protein in response to this compound treatment.[6][15]

Data Presentation

Table 1: Summary of Quantitative Data from Key Experiments

| Assay | Parameter Measured | Expected Effect of this compound | Example Data Representation |

| Thioflavin T (ThT) Assay | Fluorescence Intensity (a.u.) | Decrease in fluorescence over time | Line graph showing fluorescence vs. time for control and this compound-treated samples. |

| Aβ40/Aβ42 ELISA | Concentration (pg/mL) | Potential decrease in the Aβ42/Aβ40 ratio in the soluble fraction.[13] | Bar chart comparing Aβ40 and Aβ42 levels in treated vs. untreated cell culture media. |

| Western Blot | Band Intensity (relative to loading control) | No significant change in full-length APP levels is expected. Changes may be observed in Aβ oligomer bands. | Images of blots with corresponding densitometry analysis for APP, Aβ monomers, and oligomers. |

| MTT Assay | Absorbance (OD at 570 nm) / % Cell Viability | Increased cell viability in the presence of Aβ and this compound compared to Aβ alone.[16] | Bar chart showing % cell viability for control, Aβ-treated, and Aβ + this compound-treated cells. |

| Tau Immunocytochemistry | Fluorescence Intensity / Number of Aggregates | Potential increase in tau aggregation as suggested by some studies.[6] | Representative images of stained cells and quantification of tau-positive aggregates per cell. |

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of ThT, which binds specifically to the beta-sheet structures of amyloid aggregates.[7][17]

Materials:

-

Synthetic Aβ42 peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-